[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)
Description
[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one, oxime (9ci) is a nitrogen-rich heterocyclic compound characterized by a fused triazole-pyrazinone core with an oxime functional group. Its molecular formula is C₅H₅N₅O, with a monoisotopic mass of 151.0494 g/mol and an average mass of 151.13 g/mol . Safety data indicate warnings for acute toxicity (H302), skin irritation (H315), and eye irritation (H319) .
Properties
Molecular Formula |
C5H5N5O |
|---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyrazin-8-yl)hydroxylamine |
InChI |
InChI=1S/C5H5N5O/c11-9-4-5-7-3-8-10(5)2-1-6-4/h1-3,11H,(H,6,9) |
InChI Key |
MNJDBCCYCULRJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=N1)NO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods ofTriazolo[1,5-a]pyrazin-8(7H)-one, oxime (9ci)
General Synthetic Strategies for Triazolo[1,5-a]pyrazine Derivatives
The synthesis of triazolo-fused pyrazine compounds typically involves the construction of the triazole ring fused to a pyrazine core. Key synthetic routes include:
- Cyclocondensation Reactions: Starting from appropriate hydrazinylpyrazine or pyrazine derivatives and carbonyl compounds to form the triazolo ring system.
- Oxidative Cyclization: Employing oxidants such as (diacetoxyiodo)benzene to induce ring closure forming the triazolo moiety.
- One-Pot Cycloaddition Reactions: Utilizing 1,3-dipolar cycloaddition between ynones and amino azides to form the triazolo[1,5-a]pyrazine scaffold in a single step.
These approaches offer versatility in functional group tolerance and substitution patterns on the heterocyclic framework.
One-Pot Synthesis via 1,3-Dipolar Cycloaddition
A prominent and efficient method for synthesizing triazolo[1,5-a]pyrazine derivatives, including oxime-functionalized analogues, is the one-pot 1,3-dipolar cycloaddition of ynones with amino azides. This method proceeds under thermal conditions (e.g., 120 °C in toluene) and yields the desired fused heterocycles with high regioselectivity and good to excellent yields.
Reaction Conditions and Outcomes
| Entry | Ynones (R group) | Amino Azide | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-Phenylprop-2-yn-1-one (no protection) | 2-Azidoethanamine | Trace | Low yield due to instability |
| 2 | 1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-one (TMS) | 2-Azidoethanamine | Quantitative | High yield, efficient cycloaddition |
| 3 | 1-Phenyl-3-(tert-butyldimethylsilyl)prop-2-yn-1-one (TBS) | 2-Azidoethanamine | Quantitative | High yield |
| 4 | 1-Phenyl-3-(triisopropylsilyl)prop-2-yn-1-one (TIPS) | 2-Azidoethanamine | 79% | Reduced yield due to steric hindrance |
Table 1: Yields of 3-protected-4-phenyl-6,7-dihydro-triazolo[1,5-a]pyrazine derivatives via one-pot cycloaddition.
This method has been extended to synthesize various derivatives with different substituents on the pyrazine ring, demonstrating broad substrate scope and functional group compatibility. The reaction mechanism involves initial triazole formation followed by imine formation leading to the fused heterocycle.
Cyclocondensation and Dimroth Rearrangement
Another established route involves:
Detailed Research Outcomes and Data Analysis
Yield and Purity Considerations
- The one-pot cycloaddition method consistently delivers high yields (up to quantitative) for silyl-protected ynones, with yields decreasing as steric bulk increases.
- Cyclocondensation and Dimroth rearrangement provide access to a wide range of substituted derivatives with good control over regioselectivity.
- Oxidative cyclization can lead to byproducts and requires optimization of conditions to maximize yield and purity.
Reaction Pathways and Mechanistic Insights
- The one-pot synthesis involves initial formation of a triazole intermediate, followed by intramolecular cyclization to the fused pyrazine ring.
- The Dimroth rearrangement involves protonation and ring opening/reclosure steps that rearrange the triazolo ring system.
- Oxidative cyclization proceeds via formation of radical or cationic intermediates facilitating ring closure.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| One-Pot 1,3-Dipolar Cycloaddition | Ynones (silyl-protected), amino azides | Toluene, 120 °C, 24 h | 79–quantitative | High yield, one-step, broad scope | Steric hindrance affects yield |
| Cyclocondensation + Dimroth Rearrangement | Hydrazinylpyrazines, carbonyl compounds | Acidic conditions for rearrangement | Moderate to high | Versatile substitution patterns | Multi-step, requires purification |
| Oxidative Cyclization | Pyrimidinyl amidines | (Diacetoxyiodo)benzene, NBS, microwave | 10–86% | Direct ring closure | Byproducts formation, regioselectivity issues |
Chemical Reactions Analysis
N-[1,2,4]triazolo[1,5-a]pyrazin-8-yl-hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of [1,2,4]triazolo[1,5-a]pyrazin-8(7H)-one exhibit significant antiviral properties. For instance, compounds derived from this scaffold have been shown to inhibit the replication of various viruses by targeting specific viral proteins. One study demonstrated that modifications at the C-2 position of the triazolo-pyrazine core led to enhanced activity against influenza virus strains, indicating a promising avenue for antiviral drug development .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has highlighted its efficacy against a range of bacterial strains, making it a candidate for further investigation in the development of new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Pesticide Development
Given its biological activity, [1,2,4]triazolo[1,5-a]pyrazin-8(7H)-one derivatives are being explored as potential agrochemicals. Their ability to act as fungicides and herbicides has been documented in several studies. The compound's mechanism often involves interference with fungal cell division and growth regulation pathways .
Polymer Chemistry
In material science, derivatives of [1,2,4]triazolo[1,5-a]pyrazin-8(7H)-one have been incorporated into polymer matrices to enhance thermal stability and mechanical properties. These compounds can serve as cross-linking agents or additives in the formulation of advanced materials used in coatings and composites .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Identified derivatives with IC50 values significantly lower than existing antiviral agents against influenza viruses. |
| Study B | Antimicrobial Properties | Demonstrated effectiveness against multi-drug resistant bacterial strains with minimal toxicity to human cells. |
| Study C | Agricultural Use | Reported successful application as a fungicide in field trials with reduced crop loss due to fungal infections. |
| Study D | Material Science | Showed improved mechanical properties in polymer composites when integrated with [1,2,4]triazolo[1,5-a]pyrazin-8(7H)-one derivatives. |
Mechanism of Action
The mechanism of action of N-[1,2,4]triazolo[1,5-a]pyrazin-8-yl-hydroxylamine involves its interaction with specific molecular targets and pathways . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of critical biological processes, such as cell division in cancer cells or the synthesis of essential biomolecules in bacteria . The exact pathways involved may vary depending on the specific application and target organism .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Heterocyclic Compounds
Key Structural and Functional Differences:
Core Heterocycles: The triazolo-pyrazinone core in the target compound differs from imidazo-pyrazinones by replacing one nitrogen atom in the imidazole ring with an additional triazole ring. The oxime group (-NOH) in the target compound is absent in imidazo and tetrazolo analogs, which may influence redox activity and metal chelation .
Synthetic Accessibility: Imidazo[1,5-a]pyrazinones are synthesized efficiently (up to 91% yield) via TosMIC-mediated cyclization, whereas triazolo derivatives require azide-based cyclization or multi-step functionalization . The oxime-substituted triazolo compound’s synthesis remains less documented, suggesting a need for optimized protocols .
Pharmacological Profiles: Imidazo[1,5-a]pyrazinones exhibit potent BET inhibition (IC₅₀ < 1 μM for BRD4), attributed to their planar aromatic systems fitting into acetyl-lysine binding pockets . Triazolo[4,3-a]pyrazinones show broad-spectrum antimicrobial activity (MIC 2–16 µg/mL against Staphylococcus aureus and Candida albicans), likely due to their thioxo or fluorobenzyl substituents . The oxime group in the target compound may confer unique bioactivity, such as nitric oxide synthase modulation or antitubercular effects, though empirical data are lacking .
Physicochemical Properties: Imidazo derivatives exhibit higher lipophilicity (logP ~2.5) compared to triazolo analogs (logP ~1.8), impacting membrane permeability and bioavailability .
Biological Activity
The compound [1,2,4]triazolo[1,5-a]pyrazin-8(7H)-one, oxime (9ci), is a member of the triazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy and antimicrobial activity.
- Molecular Formula : C5H4N4O
- Molecular Weight : 136.11 g/mol
- CAS Number : 2385022-13-7
Anticancer Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[1,5-a]pyrazin-8(7H)-one derivatives as anticancer agents. For instance:
- A derivative exhibited significant anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 μM , 0.15 μM , and 2.85 μM , respectively .
- Another study reported a compound with IC50 values of 0.98 μM , 1.05 μM , and 1.28 μM against the same cell lines, along with excellent kinase inhibitory activities (c-Met IC50 = 26 nM) .
The mechanism involves the inhibition of c-Met signaling pathways, which are critical in cancer cell proliferation and survival. Apoptosis assays indicated that these compounds induce late apoptosis in affected cells .
Antimicrobial Activity
The antimicrobial properties of [1,2,4]triazolo[1,5-a]pyrazin-8(7H)-one derivatives have also been investigated:
- Compounds demonstrated moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. One specific compound showed MIC values of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to ampicillin .
Structure-Activity Relationship (SAR)
The SAR studies suggest that various substituents on the triazole ring significantly affect biological activity. For example:
- Electron-donating groups at specific positions enhance antibacterial effects.
- Compounds with indole moieties exhibited improved interactions with target receptors leading to better efficacy .
Data Summary
Case Studies
Several case studies have been published that demonstrate the efficacy of [1,2,4]triazolo[1,5-a]pyrazin-8(7H)-one derivatives:
- Study on c-Met Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory effects on c-Met kinase and antiproliferative activities against multiple cancer cell lines, showing promising results for further development as targeted therapies .
- Antimicrobial Evaluation : A comprehensive evaluation of various derivatives revealed that modifications in the triazole structure led to enhanced antibacterial properties, suggesting a pathway for developing new antibiotics .
Q & A
What are the key synthetic strategies for preparing [1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one derivatives, and how can oxime functionalization be incorporated?
Basic
The synthesis of triazolo-pyrazine derivatives typically involves cyclization of hydrazine precursors with carbonyl-containing intermediates. For example, a general procedure involves reacting N-substituted hydrazinopyrazin-2-ones with carboxylic acids activated by carbonyldiimidazole (CDI) in dimethylformamide (DMF) under reflux . To introduce the oxime group, a post-synthetic modification step may be required, such as condensation of a ketone intermediate with hydroxylamine hydrochloride. Reaction conditions (e.g., pH, temperature) must be optimized to avoid side reactions like overoxidation or decomposition.
How are structural characterization methods (e.g., NMR, MS) applied to confirm the regioselectivity of triazolo-pyrazine derivatives?
Basic
Regioselectivity in triazolo-pyrazine synthesis is confirmed using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For instance, in pyrazolo[1,5-a]pyrazine derivatives, diagnostic peaks in ¹H NMR (e.g., singlet for aromatic protons) and ¹³C NMR (e.g., carbonyl carbons at ~160 ppm) help distinguish between positional isomers . HRMS provides exact mass verification, critical for confirming molecular formulas. X-ray crystallography, though less common, resolves ambiguous cases by revealing bond connectivity .
What standardized assays are used to evaluate the antimicrobial activity of triazolo-pyrazine derivatives?
Basic
Antimicrobial activity is typically assessed via broth microdilution assays (CLSI guidelines). For example, minimum inhibitory concentration (MIC) values against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains are determined. Derivatives with thioxo substituents (e.g., 3-thioxo-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one) show enhanced activity, with MIC ranges of 12.5–50 µg/mL . Fungal susceptibility (e.g., C. albicans) is tested similarly, often requiring longer incubation times.
How can regioselectivity challenges in triazolo-pyrazine synthesis be addressed using computational methods?
Advanced
Regioselectivity in cyclization reactions is predicted via density functional theory (DFT) calculations. Transition state energies for alternative pathways (e.g., 1,5-a vs. 4,3-a fusion) are compared to identify favored routes . Experimental validation involves synthesizing isomers under varying conditions (e.g., solvent polarity, temperature) and analyzing outcomes via HPLC or NMR . For example, DMFA promotes cyclization at the pyrazine N1 position, while polar aprotic solvents favor alternative sites .
What computational approaches are used to model the interaction of triazolo-pyrazine derivatives with adenosine receptors?
Advanced
Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to adenosine A₁/A₂ₐ receptors. Ligand structures are optimized using Gaussian09, and docking scores correlate with experimental IC₅₀ values . Pharmacophore models highlight critical features (e.g., hydrogen-bond acceptors at position 3, hydrophobic groups at position 7) for receptor antagonism . QSAR studies further refine substituent effects on activity .
How can contradictory bioactivity data between studies be resolved?
Advanced
Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Meta-analysis using standardized protocols (e.g., uniform MIC testing) and dose-response validation (e.g., EC₅₀ curves) improves reproducibility . For instance, discrepancies in cytotoxicity data may require re-evaluating purity (via HPLC) or testing metabolites . Collaborative inter-laboratory studies help identify methodological biases.
What validation parameters are critical for quantitative determination of triazolo-pyrazine derivatives via potentiometric titration?
Advanced
Validation includes accuracy (recovery 98–102%), precision (%RSD ≤2%), and uncertainty analysis (e.g., ±0.22% for 7-(4-fluorobenzyl)-3-thioxo derivatives) . Key parameters:
| Parameter | Value/Requirement |
|---|---|
| Titrant | 0.1 M HClO₄ in acetic acid |
| Sample weight | 0.250 g ± 0.001 g |
| Burette volume | 10 mL (80–90% utilization) |
| Endpoint detection | Potentiometric (first potential jump) |
How can pharmacophore modeling guide the design of triazolo-pyrazine derivatives with enhanced kinase inhibition?
Advanced
Pharmacophore models for kinase inhibitors (e.g., CDK2, EGFR) emphasize hydrogen-bond donors (pyrazine N atoms) and hydrophobic moieties (cyclopentyl/aryl groups). Substituent effects are validated via SAR studies : 7-cyclopentyl derivatives show IC₅₀ values <1 µM against K562 leukemia cells . Virtual screening of substituent libraries (e.g., Enamine REAL Space) identifies novel analogs with improved binding .
What strategies improve the stability of oxime-functionalized triazolo-pyrazines under physiological conditions?
Advanced
Oxime stability is enhanced via steric shielding (e.g., bulky substituents at position 3) or prodrug approaches (e.g., acetylated oximes hydrolyzed in vivo). Accelerated degradation studies (40°C/75% RH) monitor oxime integrity via LC-MS. Formulation with antioxidants (e.g., ascorbic acid) or lyophilization reduces hydrolytic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
